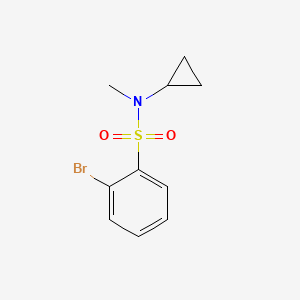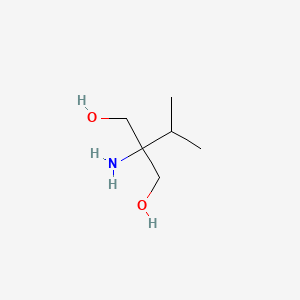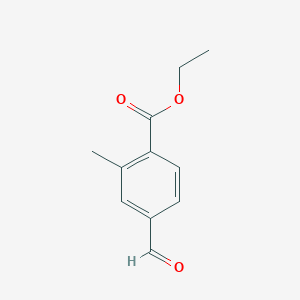
Benzoic acid, 4-formyl-2-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-formyl-2-methyl-, ethyl ester is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, featuring an ethyl ester group, a formyl group, and a methyl group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzoic acid, 4-formyl-2-methyl-, ethyl ester can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with ethyl chloroformate, followed by oxidation to introduce the formyl group. Another method includes the esterification of 4-formyl-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: In industrial settings, the production of ethyl 4-formyl-2-methylbenzoate often involves large-scale esterification reactions. The process typically requires controlled temperatures and pressures to ensure high yields and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 4-formyl-2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-formyl-2-methylbenzoic acid.
Reduction: 4-hydroxymethyl-2-methylbenzoate.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-formyl-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-formyl-2-methylbenzoate depends on its chemical structure. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of various biologically active compounds. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Methyl 4-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-formylbenzoate: Lacks the methyl group on the benzene ring.
4-formyl-2-methylbenzoic acid: The carboxylic acid analog of ethyl 4-formyl-2-methylbenzoate.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
ethyl 4-formyl-2-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-7H,3H2,1-2H3 |
Clave InChI |
SXUXKYROSMWMBG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)C=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
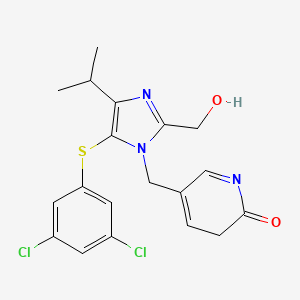
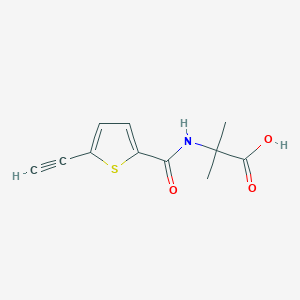
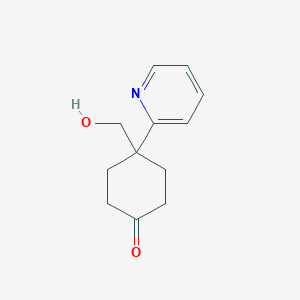
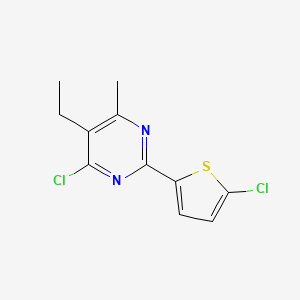
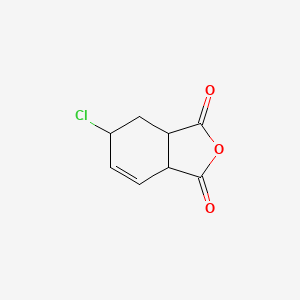

![2-[(Diethylamino)methyl]cyclohexanone](/img/structure/B8654617.png)
![3-Methyl-N-{[(pent-4-en-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8654627.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B8654629.png)
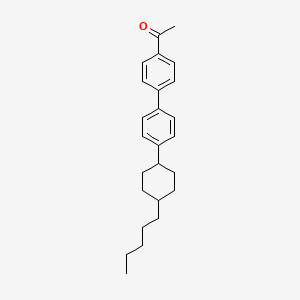
![3,3'-[1,3-Phenylenebis(methylene)]di(pentane-2,4-dione)](/img/structure/B8654654.png)
![2,3-dihydro-1H-cyclopenta[b]benzofuran-7-ylamine](/img/structure/B8654658.png)
